5-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride
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Description
5-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride is a chemical compound with the following properties:
- Empirical Formula : C<sub>10</sub>H<sub>17</sub>N<sub>2</sub>O<sub>2</sub>Cl
- Molecular Weight : 208.07 g/mol
- CAS Number : 761446-44-0
- Synonyms : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, 1-Methyl-4-pyrazoleboronic acid pinacol ester, 2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole
Synthesis Analysis
The synthesis of this compound involves an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF. The resulting ligands have been characterized by 1H-NMR, 13C-NMR, and IR spectroscopy. One of the compounds was further analyzed by single-crystal X-ray diffraction, revealing its crystalline structure at both 111 K and room temperature.
Molecular Structure Analysis
The molecular structure of one of the ligands (L2) is as follows:
- 1H-NMR Peaks (CDCl3) :
- 5.65 (s, 6H, aromatic protons)
- 5.19 (s, 12H, aromatic protons)
- 2.09 (s, 18H, methyl groups)
- 1.94 (s, 18H, methyl groups)
- 13C-NMR Peaks (CDCl3) :
- 147.24 (aromatic carbon)
- 139.29 (aromatic carbon)
- 136.98 (aromatic carbon)
- 105.28 (aromatic carbon)
- 47.60 (methyl carbon)
- 13.30 (methyl carbon)
Chemical Reactions Analysis
The in situ complexes of these multidentate ligands have been found to oxidize catechol substrates. Factors such as the molar ratio of oxidant-to-substrate, nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities. For instance, the complex L1/Cu(CH3COO)2 exhibits the highest activity towards catechol oxidation.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 59-64°C (lit.)
- Solubility : Soluble in common organic solvents
- Appearance : Yellow solid
Safety And Hazards
As with any chemical compound, proper handling, storage, and disposal procedures should be followed. Refer to safety data sheets for specific safety information.
Future Directions
Further research could explore the ligand’s coordination chemistry, potential applications in catalysis, and optimization of its catalytic activities.
Please note that this analysis is based on available information, and additional experimental data would be needed for a more detailed understanding. If you have any specific papers or references related to this compound, feel free to share them for further analysis.
properties
IUPAC Name |
5-methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.ClH/c1-6-3-9-12(4-6)5-8-10-7(2)13-11-8;/h3-4H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPBMLTBRGWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=NOC(=N2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride |
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